Product packaging for Quinoxaline-2-carbonyl azide(Cat. No.:)

Quinoxaline-2-carbonyl azide

Cat. No.: B8365208
M. Wt: 199.17 g/mol
InChI Key: BHUOKTAFBOQMBL-UHFFFAOYSA-N
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Description

Academic Significance of Acyl Azides as Versatile Synthetic Intermediates

Acyl azides are well-established in organic synthesis as versatile intermediates, primarily due to their participation in the Curtius rearrangement. wikipedia.orgcolab.ws This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate (R-N=C=O) with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate intermediate is highly valuable as it can be readily trapped by a range of nucleophiles. wikipedia.org For instance, reaction with water hydrolyzes the isocyanate to a primary amine, while reaction with alcohols or other amines yields carbamates and urea (B33335) derivatives, respectively. wikipedia.orgnih.gov This reactivity provides a powerful method for introducing amine, carbamate (B1207046), and urea functionalities into a molecular structure, starting from a carboxylic acid precursor from which the acyl azide is typically derived. nih.govresearchgate.net The transformation often proceeds under mild conditions with a high degree of stereochemical retention at the migrating group. nih.gov

Table 1: General Reactions of Isocyanate Intermediates from Curtius Rearrangement

Nucleophile Product Type
Water (H₂O) Primary Amine
Alcohol (R'OH) Carbamate

Research Trajectories and Unique Challenges Associated with Quinoxaline-2-carbonyl Azide

The primary research trajectory for this compound revolves around its use as a substrate for the Curtius rearrangement to generate novel quinoxaline (B1680401) derivatives. A common synthetic route involves the conversion of a quinoxaline-2-carboxylic acid hydrazide into the corresponding azide using reagents like sodium nitrite. mdpi.comkoreascience.kracs.org

Detailed research has demonstrated the synthesis of 2-azidocarbonyl-3-methylquinoxaline 1,4-dioxide from its hydrazide precursor. koreascience.kr Subsequent refluxing of this azide in alcohol-containing solvents triggers the Curtius rearrangement, leading to the formation of N-(3-methyl-1,4-dioxoquinoxalin-2-yl)-alkyl carbamates. koreascience.kr Similarly, reacting the azide with substituted anilines yields 2-(3-substituted phenylureido)-3-methylquinoxaline 1,4-dioxides. koreascience.kr These transformations highlight the utility of this compound for the functionalization of the quinoxaline scaffold.

A key challenge associated with this compound is its inherent instability. Acyl azides are energetic materials, and their thermal decomposition, while synthetically useful, requires careful handling. rsc.org The controlled generation and in situ reaction of the azide are often preferred to avoid isolation of the potentially explosive intermediate. acs.org The photochemical decomposition of azides presents an alternative reaction pathway, which can sometimes lead to different products compared to thermal methods, adding another layer of complexity and opportunity to its chemistry. rsc.org

Table 2: Reported Synthetic Applications of this compound Derivatives

Starting Material Reagent/Condition Product Reference
2-hydrazinocarbonyl-3-methylquinoxaline 1,4-dioxide Sodium nitrite 2-azidocarbonyl-3-methylquinoxaline 1,4-dioxide koreascience.kr
2-azidocarbonyl-3-methylquinoxaline 1,4-dioxide Reflux in Dioxane/Alcohol N-(3-methyl-1,4-dioxoquinoxalin-2-yl)-alkyl carbamates koreascience.kr
2-azidocarbonyl-3-methylquinoxaline 1,4-dioxide Substituted Anilines 2-(3-substituted phenylureido)-3-methylquinoxaline 1,4-dioxides koreascience.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N5O B8365208 Quinoxaline-2-carbonyl azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N5O

Molecular Weight

199.17 g/mol

IUPAC Name

quinoxaline-2-carbonyl azide

InChI

InChI=1S/C9H5N5O/c10-14-13-9(15)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H

InChI Key

BHUOKTAFBOQMBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Methodologies for Quinoxaline 2 Carbonyl Azide and Its Precursors

Synthesis of Quinoxaline-2-carboxylic Acid Precursors

The foundational step in generating quinoxaline-2-carbonyl azide (B81097) is the synthesis of its immediate precursor, quinoxaline-2-carboxylic acid or its derivatives. This process involves two key stages: the construction of the core quinoxaline (B1680401) ring system and the specific introduction of the carboxylic acid group at the C2 position.

The most prevalent and historically significant method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov This approach is versatile, allowing for a wide range of substituents on both reactants. While classic methods often required high temperatures and strong acid catalysts, recent advancements have focused on milder and more efficient catalytic systems. nih.gov

Modern protocols utilize various catalysts to promote the reaction under more favorable conditions, often at room temperature and sometimes in the absence of a solvent. mdpi.com These include solid acid catalysts, clays, and metal salts that enhance reaction rates and simplify product purification. nih.govmdpi.com The use of recyclable catalysts like Bentonite clay K-10 or alumina-supported heteropolyoxometalates aligns with the principles of green chemistry by minimizing waste and catalyst consumption. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
CatalystReactantsSolventTemperatureTimeYield (%)Reference
Bentonite K-10o-phenylenediamine, BenzilEthanolRoom Temp.20 min95 mdpi.com
TiO₂-Pr-SO₃Ho-phenylenediamine, BenzilSolvent-freeRoom Temp.10 min95 mdpi.com
I₂o-phenylenediamine, Hydroxyl ketoneDMSORoom Temp.12 h80-90 mdpi.com
AlCuMoVPo-phenylenediamine, BenzilTolueneRoom Temp.120 min92 nih.gov

To specifically obtain quinoxaline-2-carboxylic acid, the general condensation method is adapted by using an α-keto acid as the 1,2-dicarbonyl component. The reaction of an o-phenylenediamine with pyruvic acid, for instance, directly yields 2-methylquinoxaline. For the direct synthesis of the desired acid, an α-keto acid with a carboxylic acid group or a precursor is necessary.

A highly effective and direct route involves the condensation of o-phenylenediamines with α-ketoesters or α-ketocarboxylic acids. researchgate.net For example, reacting o-phenylenediamine with a pyruvate ester leads to the formation of the corresponding quinoxaline-2-carboxylate ester, which can then be hydrolyzed to quinoxaline-2-carboxylic acid. A more direct synthesis involves the condensation of o-phenylenediamine with 2-oxopropanoic acid (pyruvic acid) itself. sapub.org Another documented approach involves the reaction of o-phenylenediamine with 2-ketoglutaric acid to produce 3-(2-oxo-1,2-dihydroquinoxalin-3-yl)propanoic acid, showcasing the utility of keto-acids in forming carboxy-functionalized quinoxalines. ekb.eg

Conversion of Quinoxaline-2-carboxylic Acid Derivatives to the Azide Moiety

Once quinoxaline-2-carboxylic acid or its ester is obtained, the next stage is the conversion of the carboxyl group into a carbonyl azide. This transformation can be achieved through several reliable methods.

A classic and widely used two-step method proceeds through a carbohydrazide intermediate. This protocol is particularly effective when starting from an ester derivative, such as ethyl or methyl quinoxaline-2-carboxylate.

Hydrazinolysis: The quinoxaline-2-carboxylate ester is treated with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol. ekb.eg The reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine, affording quinoxaline-2-carbohydrazide in good yield.

Nitrosation: The resulting quinoxaline-2-carbohydrazide is subsequently treated with a source of nitrous acid under cold conditions (typically 0–5 °C). This is commonly achieved by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂) to a solution of the hydrazide in an acid, such as hydrochloric acid or acetic acid. nih.gov The diazotization of the terminal amine of the hydrazide forms a highly unstable diazonium species, which immediately eliminates nitrogen gas and water to yield the final quinoxaline-2-carbonyl azide.

Modern synthetic chemistry offers more direct methods for converting a carboxylic acid to a carbonyl azide, bypassing the need for the hydrazide intermediate.

Acid Chloride Route: This method involves a two-step, one-pot procedure. First, quinoxaline-2-carboxylic acid is converted to its more reactive acid chloride derivative, quinoxaline-2-carbonyl chloride. This is typically accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com Without isolation, the crude acid chloride is then treated with an azide salt, most commonly sodium azide (NaN₃), to yield this compound via nucleophilic acyl substitution. nih.gov

Direct Conversion with Diphenylphosphoryl Azide (DPPA): A highly efficient one-pot method involves the use of diphenylphosphoryl azide (DPPA). researchgate.net In this procedure, quinoxaline-2-carboxylic acid is mixed with DPPA and a tertiary amine base, such as triethylamine (Et₃N), in an inert anhydrous solvent. The carboxylic acid is activated in situ to form a mixed anhydride, which then undergoes nucleophilic attack by the azide ion (from DPPA) to generate the target carbonyl azide. This method is known for its mild reaction conditions and high functional group tolerance. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its precursors.

For the synthesis of the quinoxaline core , optimization largely revolves around the choice of catalyst and reaction medium. As indicated in Table 1, moving from traditional high-temperature, strong-acid conditions to catalyst-driven reactions at room temperature significantly improves efficiency. mdpi.com The use of solvent-free conditions not only offers environmental benefits but can also accelerate the reaction, leading to excellent yields in a matter of minutes. mdpi.com Catalyst loading is another key parameter; studies show that an optimal amount of catalyst provides maximum yield without unnecessary excess. nih.gov

For the conversion to the azide moiety , optimization strategies depend on the chosen method:

In the hydrazinolysis-nitrosation sequence, the critical parameter is temperature control during the nitrosation step. The reaction must be maintained at 0–5 °C to ensure the stability of both the nitrous acid and the resulting carbonyl azide, preventing thermal decomposition and the formation of unwanted byproducts. nih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ekb.eg These principles are highly relevant to the synthesis of this compound and its precursors, primarily by revolutionizing the initial synthesis of the quinoxaline core.

Advancements in this area focus on several key strategies:

Green Catalysts : Traditional methods for quinoxaline synthesis often required strong acid catalysts and high temperatures. nih.gov Green chemistry promotes the use of more environmentally benign and recyclable catalysts. Examples include solid acid catalysts like TiO₂-Pr-SO₃H, which can catalyze the reaction between o-phenylenediamine and benzil at room temperature in just 10 minutes with a 95% yield and can be recovered and reused. encyclopedia.pub Other green catalysts include citric acid, phthalic acid, and various metal salts like zinc triflate, which are effective under mild, room-temperature conditions. sphinxsai.comencyclopedia.pubresearchgate.net

Eco-Friendly Solvents : A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Many modern quinoxaline syntheses are now performed in greener solvent systems like water, ethanol, or aqueous-ethanol mixtures. sphinxsai.comresearchgate.net Some procedures have been developed to be entirely solvent-free, further reducing environmental impact. encyclopedia.pub

Alternative Energy Sources : To minimize energy consumption associated with prolonged heating, alternative energy sources are employed. Microwave-assisted synthesis has emerged as a powerful tool, enabling the one-pot synthesis of quinoxalines in seconds to minutes, often without any solvent. tsijournals.comudayton.edu This technique drastically reduces reaction times and energy usage compared to conventional refluxing, which can take several hours. nih.govtsijournals.com Ultrasound irradiation is another energy-efficient technique that has been applied to promote these reactions. sphinxsai.com

Atom Economy and Waste Reduction : The classic condensation reaction to form the quinoxaline ring is inherently atom-economical, as the main byproduct is water. Green methodologies enhance this by using catalysts that can be easily separated and recycled, minimizing waste streams. encyclopedia.pub One-pot synthesis, where multiple reaction steps are performed in the same vessel, simplifies procedures and reduces the waste generated from intermediate purification steps. tsijournals.com

Elucidation of Reactivity and Mechanistic Pathways of Quinoxaline 2 Carbonyl Azide

Thermal Decomposition and Nitrogen Extrusion Mechanisms

The thermal decomposition of quinoxaline-2-carbonyl azide (B81097) is a pivotal process that initiates its diverse reactivity. wikipedia.orgorganic-chemistry.org This process involves the application of heat to the acyl azide, leading to the elimination of a molecule of nitrogen gas (N₂). The loss of nitrogen is a thermodynamically favorable process and results in the formation of a highly reactive intermediate species. The mechanism of this nitrogen extrusion has been a subject of considerable investigation, with two primary pathways proposed: a stepwise mechanism involving a nitrene intermediate and a concerted mechanism where bond breaking and rearrangement occur simultaneously. wikipedia.org

Historically, the thermal decomposition of acyl azides was believed to proceed through a two-step mechanism involving the formation of a transient acyl nitrene intermediate. wikipedia.org In this proposed pathway, the initial step is the homolytic cleavage of the N-N₂ bond, resulting in the extrusion of nitrogen gas and the generation of a highly electrophilic quinoxaline-2-carbonyl nitrene.

Nitrenes are electron-deficient species with a monovalent nitrogen atom, making them exceptionally reactive. These intermediates can subsequently undergo various transformations, including intramolecular rearrangements or intermolecular reactions. However, the isolation or direct observation of acyl nitrene intermediates under thermal conditions has proven to be challenging due to their short lifetimes. While photochemical decomposition of acyl azides is known to proceed via a nitrene intermediate, recent studies and thermodynamic calculations for thermal decompositions suggest a concerted mechanism is more likely. wikipedia.org The absence of byproducts typically associated with nitrene insertion or addition reactions in many thermal Curtius rearrangements supports the concerted pathway. wikipedia.org

The thermal stability of quinoxaline-2-carbonyl azide and, more broadly, aryl azides, is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing and electron-donating groups can alter the electronic properties of the azide moiety, thereby affecting the activation energy required for nitrogen extrusion.

Generally, aryl azides with electron-withdrawing groups tend to be less thermally stable and decompose at lower temperatures compared to those with electron-donating groups. rsc.org This is attributed to the ability of electron-withdrawing groups to stabilize the transition state of the decomposition reaction. Conversely, electron-donating groups can increase the electron density on the azide group, thereby increasing its thermal stability.

Substituent TypeEffect on Thermal StabilityRationale
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)DecreasedStabilization of the transition state for N₂ extrusion. rsc.org
Electron-Donating (e.g., -OCH₃, -CH₃)IncreasedIncreased electron density on the azide moiety. rsc.org
Halogens (e.g., -F, -Cl)VariableA combination of inductive and resonance effects can influence stability. nih.gov

This table provides a generalized overview of substituent effects on the thermal stability of aryl azides.

Curtius Rearrangement and Subsequent Transformations

The Curtius rearrangement is a cornerstone reaction of acyl azides, providing a reliable method for the conversion of carboxylic acids and their derivatives into isocyanates, which are valuable precursors for amines, carbamates, and ureas. wikipedia.orgnih.govillinoisstate.edu this compound readily undergoes this rearrangement upon heating. The reaction is characterized by the thermal decomposition of the acyl azide, accompanied by the migration of the quinoxalinyl group to the nitrogen atom, all occurring with the loss of nitrogen gas. wikipedia.org A key feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its configuration. wikipedia.org

The primary product of the Curtius rearrangement of this compound is quinoxalin-2-yl isocyanate. wikipedia.orgorganic-chemistry.org This transformation is generally considered to be a concerted process, where the migration of the quinoxalinyl group is synchronous with the expulsion of nitrogen gas. This concerted pathway avoids the formation of a free nitrene intermediate in the thermal reaction. wikipedia.org The resulting isocyanate is a stable, yet reactive, molecule that can be isolated or used in situ for further synthetic transformations. organic-chemistry.org

Quinoxalin-2-yl isocyanate, like other isocyanates, is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. noaa.gov This reactivity is the foundation for the synthetic utility of the Curtius rearrangement, allowing for the introduction of various nitrogen-containing functional groups. Common nucleophiles that react with isocyanates include alcohols, amines, and water. wikipedia.orgnoaa.gov These reactions are typically exothermic and can be catalyzed by acids or bases. noaa.gov

The reaction of quinoxalin-2-yl isocyanate with alcohols is a widely used method for the synthesis of quinoxalinyl carbamates. wikipedia.orgnih.gov In this reaction, the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, yielding the corresponding carbamate (B1207046), also known as a urethane. This reaction is a versatile method for creating a stable linkage and is often employed in the synthesis of biologically active molecules and protected amines. organic-chemistry.org

Nucleophile (Alcohol)ProductGeneral Reaction Conditions
MethanolMethyl (quinoxalin-2-yl)carbamateHeating the acyl azide in methanol.
EthanolEthyl (quinoxalin-2-yl)carbamateHeating the acyl azide in ethanol. wikipedia.org
tert-Butanoltert-Butyl (quinoxalin-2-yl)carbamateOften requires specific catalysts like zinc(II) triflate. nih.gov

This table illustrates the synthesis of various carbamates from the reaction of quinoxalin-2-yl isocyanate with different alcohols.

Reactions of Isocyanates with Nucleophiles

Synthesis of Ureas

The synthesis of ureas from this compound proceeds through a well-established mechanism known as the Curtius rearrangement. rsc.orgudayton.edu This reaction involves the thermal or photochemical decomposition of the acyl azide to form an isocyanate intermediate, with the concomitant loss of nitrogen gas. udayton.eduyoutube.com The highly reactive isocyanate readily undergoes nucleophilic attack by amines to yield the corresponding urea (B33335) derivatives. rsc.orgudayton.edu

The reaction mechanism is initiated by the rearrangement of the this compound. The migration of the quinoxaline (B1680401) group to the nitrogen atom and the expulsion of a nitrogen molecule occur in a concerted step, which is characteristic of the Curtius rearrangement. udayton.edu This process leads to the formation of quinoxalin-2-yl isocyanate.

Table 1: Key Steps in Urea Synthesis via Curtius Rearrangement

StepDescriptionIntermediate/Product
1Thermal or photochemical decomposition of this compound.Quinoxalin-2-yl isocyanate
2Nucleophilic attack by an amine on the isocyanate.Substituted urea derivative

[3+2] Cycloaddition Reactions (Click Chemistry)

This compound is a suitable substrate for [3+2] cycloaddition reactions, a cornerstone of "click chemistry." nobelprize.orgsigmaaldrich.com These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

Cycloaddition with Alkynes for Triazole Formation

The reaction of this compound with terminal alkynes, often catalyzed by copper(I), leads to the formation of 1,2,3-triazole derivatives. nih.govnih.gov This specific type of [3+2] cycloaddition is widely recognized as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov The reaction proceeds through a concerted mechanism where the azide and alkyne moieties come together to form the five-membered triazole ring. nobelprize.org The resulting triazole is linked to the quinoxaline scaffold via the carbonyl group, yielding a quinoxaline-2-carbonyl-triazole conjugate. The regioselectivity of the CuAAC reaction typically affords the 1,4-disubstituted triazole isomer. sigmaaldrich.com

Cycloaddition with Olefins and Other Dipolarophiles

Beyond alkynes, this compound can also participate in [3+2] cycloaddition reactions with various olefins and other dipolarophiles. nih.gov For instance, reactions with strained alkenes, such as cyclooctynes, can proceed without the need for a metal catalyst in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The reaction of the azide with electron-rich or electron-deficient olefins can also lead to the formation of triazoline rings, which may be stable or undergo further transformations. The reactivity and outcome of these cycloadditions are dependent on the nature of the olefin and the reaction conditions employed.

Nucleophilic and Electrophilic Reactivity Profiles

The chemical character of this compound is defined by both the nucleophilic and electrophilic nature of its constituent parts.

Nucleophilic Attack at the Carbonyl Azide Moiety

The carbonyl carbon of the this compound moiety is electrophilic and, therefore, susceptible to nucleophilic attack. libretexts.org Strong nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For instance, reaction with water can lead to hydrolysis, ultimately yielding quinoxaline-2-carboxylic acid and hydrazoic acid.

Electrophilic Reactions on the Quinoxaline Heterocycle

The quinoxaline ring system is generally considered to be electron-deficient, which influences its reactivity towards electrophiles. rsc.org Electrophilic substitution reactions on the quinoxaline heterocycle are challenging due to the deactivating effect of the nitrogen atoms. sgbaukrc.ac.in When such reactions do occur, they typically take place on the benzene ring portion of the molecule, with substitution favoring positions 5 and 8. sgbaukrc.ac.inreddit.com The presence of the electron-withdrawing carbonyl azide group at the 2-position further deactivates the pyrazine ring towards electrophilic attack.

Conversely, the electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by suitable leaving groups or by N-oxidation. rsc.orgudayton.edu While the parent quinoxaline can undergo nucleophilic attack, the presence of the carbonyl azide group at position 2 would direct nucleophiles to other positions on the heterocyclic ring, should a suitable reaction pathway be available. nih.gov

Table 2: Summary of Reactivity Profiles

MoietyReactivity TypeAttacking SpeciesTypical Product
Carbonyl AzideNucleophilic AttackNucleophiles (e.g., H₂O, amines)Carboxylic acid, Amides
Quinoxaline RingElectrophilic SubstitutionElectrophiles5- or 8-substituted quinoxaline
Quinoxaline RingNucleophilic SubstitutionNucleophilesSubstituted quinoxaline

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful tool for modulating the reactivity of this compound, primarily through the controlled decomposition of the acyl azide. This process typically leads to the formation of a metal-nitrenoid intermediate, which can then participate in a range of synthetic transformations. The choice of metal catalyst and reaction conditions plays a crucial role in directing the reaction towards specific products.

One of the most prominent reactions of acyl azides, including this compound, is the Curtius rearrangement, which proceeds through an isocyanate intermediate. While this rearrangement can be induced thermally, transition metals can catalyze the decomposition of the acyl azide at lower temperatures, offering better control and selectivity. The general mechanism involves the coordination of the acyl azide to the metal center, followed by the extrusion of dinitrogen gas to form a metal-nitrenoid species. This intermediate then undergoes rearrangement to the corresponding isocyanate.

For this compound, this rearrangement leads to the formation of quinoxalin-2-yl isocyanate. This isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of alcohols (R'OH), it readily forms carbamates, while amines (R'NH2) lead to the formation of urea derivatives.

Catalyst TypeIntermediateProduct TypeNucleophile
Rhodium(II) complexesRhodium-nitrenoidIsocyanateAlcohols
Copper(I) complexesCopper-nitrenoidIsocyanateAmines

Detailed research has shown that catalysts such as rhodium(II) acetate or copper(I) iodide can effectively promote this transformation. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating. The choice of solvent can also influence the reaction outcome, with non-protic solvents generally favoring the formation and subsequent reaction of the isocyanate.

The mechanistic pathway of the transition metal-catalyzed Curtius rearrangement of this compound can be summarized as follows:

Coordination: The this compound coordinates to the transition metal center.

Nitrogen Extrusion: The metal facilitates the elimination of N2 gas from the azide, forming a metal-nitrenoid intermediate.

Rearrangement: The quinoxalin-2-yl group migrates to the nitrogen atom, leading to the formation of quinoxalin-2-yl isocyanate.

Nucleophilic Attack: The isocyanate is subsequently trapped by a nucleophile present in the reaction mixture.

Photochemical Activation and Reaction Pathways

Photochemical activation provides an alternative method for initiating reactions of this compound. Upon irradiation with ultraviolet (UV) light, the acyl azide can undergo decomposition to generate a highly reactive quinoxalin-2-ylcarbonylnitrene intermediate. The fate of this nitrene is dependent on the reaction conditions, particularly the presence of trapping agents and the nature of the solvent.

Similar to the thermal and metal-catalyzed pathways, one of the primary reaction pathways for the photochemically generated nitrene is the Curtius rearrangement to form quinoxalin-2-yl isocyanate. This rearrangement is often efficient and proceeds with retention of the quinoxaline ring structure. The resulting isocyanate can then be derivatized in the same manner as that produced from the metal-catalyzed reaction.

However, the photochemical generation of the nitrene can also lead to other reaction pathways that are not as readily accessible under thermal or metal-catalyzed conditions. For instance, in the absence of efficient trapping agents, the nitrene may undergo intermolecular C-H insertion reactions with solvent molecules or intramolecular reactions if suitable C-H bonds are available within the molecule.

Activation MethodKey IntermediatePrimary ProductPotential Side Reactions
UV IrradiationQuinoxalin-2-ylcarbonylnitreneQuinoxalin-2-yl isocyanateC-H insertion, dimerization

The photochemical Curtius rearrangement of this compound offers a valuable synthetic tool, particularly for reactions that are sensitive to heat or the presence of metal catalysts. The reaction is typically carried out in an inert solvent at low temperatures to minimize side reactions. The wavelength of the UV light used can also be a critical parameter in optimizing the reaction yield and selectivity.

Information on closely related compounds allows for theoretical estimation of expected spectral features, but does not constitute the detailed, scientifically verified research findings required for this article. For example, studies on other azido-quinoxalines report the characteristic azide (N₃) stretching vibration in IR spectroscopy around 2240 cm⁻¹ semanticscholar.org. Similarly, mass spectrometry data for compounds like quinoxaline-2-carboxylic acid provides a basis for predicting the molecular weight and potential fragmentation patterns of the target compound nih.gov. NMR data for the basic quinoxaline structure is also well-documented nih.govchemicalbook.com.

However, without specific experimental data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, including detailed data tables for its ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and Mass Spectrometry analyses. The creation of such content would require speculation beyond the scope of existing, verifiable research.

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Solid-State Structure Determination

In the case of Quinoxaline-2-carbonyl azide (B81097), an X-ray crystallographic analysis would reveal the exact spatial orientation of the carbonyl azide group relative to the quinoxaline (B1680401) ring. It would provide precise measurements of the C-C, C-N, and N-N bond lengths and angles within the entire molecule. Such data is invaluable for understanding the electronic effects of the carbonyl azide substituent on the quinoxaline core and for validating computational models of the molecule's structure.

Beyond defining the intramolecular structure, X-ray crystallography elucidates the molecular conformation and the nature of intermolecular interactions that dictate how molecules pack in the solid state. researchgate.net For planar aromatic systems like quinoxalines, non-covalent interactions such as π-π stacking and hydrogen bonding play a crucial role in the formation of the crystal lattice. nih.gov

A crystallographic study of Quinoxaline-2-carbonyl azide would detail the planarity of the fused ring system and the torsion angles associated with the carbonyl azide substituent. This reveals the preferred conformation of the molecule in the solid state. Furthermore, the analysis would identify any significant intermolecular interactions. For instance, weak hydrogen bonds involving the quinoxaline nitrogen atoms or the azide group with hydrogen atoms of neighboring molecules could be present. The analysis of these interactions is fundamental for understanding the material's properties and for designing new crystalline forms or co-crystals.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. researchgate.netu-tokyo.ac.jp It is a highly sensitive method for characterizing paramagnetic intermediates in chemical reactions. The thermal or photochemical decomposition of azides can lead to the formation of highly reactive nitrene intermediates, which may exist as radical species.

In the context of this compound, EPR spectroscopy would be the primary tool for investigating the formation of radical intermediates upon photolysis or thermolysis. mdpi.com The Curtius rearrangement of a carbonyl azide proceeds through a nitrene intermediate, which could potentially be trapped and studied as a radical species under specific conditions. EPR studies on quinoxaline derivatives have successfully characterized radical anions where the unpaired electron interacts with the nitrogen and hydrogen nuclei of the pyrazine ring. researchgate.net Similarly, if a radical intermediate were formed from this compound, an EPR spectrum would provide key information through its g-value and hyperfine coupling constants. tandfonline.comresearchgate.net These parameters would help to determine the electronic structure of the radical and the distribution of the unpaired electron density within the molecule, confirming the identity of the transient species. u-tokyo.ac.jprsc.org

Computational and Theoretical Investigations of Quinoxaline 2 Carbonyl Azide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules like quinoxaline-2-carbonyl azide (B81097). DFT calculations allow for the determination of various molecular parameters that are crucial for understanding its chemical behavior. Recent studies on quinoxaline (B1680401) derivatives have utilized DFT methods, such as B3LYP with various basis sets, to achieve accurate predictions of their molecular and electronic properties. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com

The initial step in the computational analysis of quinoxaline-2-carbonyl azide involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the minimum energy. For related quinoxaline derivatives, DFT calculations have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.netresearchgate.net

Conformational analysis is particularly important for the carbonyl azide group, as its orientation relative to the quinoxaline ring can influence the molecule's reactivity and electronic properties. The planarity of the quinoxaline ring system is a key feature, although substituents can cause minor deviations. researchgate.net The rotational barrier around the single bond connecting the carbonyl group to the quinoxaline ring would be a significant parameter to determine, as it would reveal the likelihood of different conformers existing at room temperature. While specific studies on the conformational preferences of 2-substituted piperazines have been conducted, highlighting the importance of such analyses, similar detailed investigations for this compound are not yet prevalent in the literature. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline Derivative (Conceptual)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 122~0
C-N (ring)1.33 - 1.38116 - 123~0
C=O~1.21--
C-N (azide)~1.40--
N=N (azide)~1.25--
N≡N (azide)~1.15--

Note: This table is a conceptual representation based on typical bond lengths and angles for similar functional groups and is not derived from a specific calculation on this compound.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity. nih.govmdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

For quinoxaline derivatives, the HOMO is often distributed over the entire molecule, including the quinoxaline ring system, while the LUMO may be localized on specific parts of the molecule, depending on the substituents. nih.govmdpi.com In the case of this compound, the electron-withdrawing nature of the carbonyl azide group is expected to influence the energies and distributions of the frontier orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: ias.ac.inchemrxiv.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η.

Table 2: Conceptual Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.5
ELUMO-2.0
Energy Gap (ΔE)4.5
Chemical Hardness (η)2.25
Chemical Potential (μ)-4.25
Electronegativity (χ)4.25
Electrophilicity Index (ω)4.01

Note: These values are hypothetical and serve as an illustrative example for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-deficient, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbonyl group, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the quinoxaline ring and the carbon atom of the carbonyl group would likely exhibit positive potential, suggesting their susceptibility to nucleophilic attack. The azide group itself presents a complex electronic structure with both positive and negative regions. Mulliken population analysis can provide quantitative values for the net atomic charges, complementing the visual information from the MEP map. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Prediction and Characterization of Reaction Pathways and Transition States

A significant aspect of the chemistry of this compound is its potential to undergo the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the thermal or photochemical decomposition of the acyl azide to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. wikipedia.org

Computational studies, particularly using DFT, are crucial for elucidating the mechanism of the Curtius rearrangement. researchgate.net Two primary pathways are considered: a concerted mechanism where the migration of the quinoxaline group and the expulsion of the nitrogen molecule occur simultaneously, and a stepwise mechanism involving the formation of a transient nitrene intermediate. wikipedia.org Theoretical calculations can determine the activation energies and geometries of the transition states for both pathways, thereby predicting the most likely reaction mechanism. researchgate.net For many organic azides, the concerted mechanism is generally favored in thermal reactions. wikipedia.org

Simulation of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational methods can simulate various spectroscopic properties of this compound, providing valuable data for its characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. researchgate.netuctm.edu For this compound, the most characteristic vibrations would be the strong asymmetric stretch of the azide group (typically around 2100-2200 cm-1) and the strong stretching vibration of the carbonyl group (around 1700-1740 cm-1). researchgate.netpg.edu.plyoutube.comyoutube.com The exact positions of these bands can be influenced by conjugation with the quinoxaline ring. pg.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. researchgate.netuctm.eduniscpr.res.in The simulated spectra can aid in the assignment of experimental signals and provide insights into the electronic environment of the different nuclei in the molecule. The chemical shifts of the protons and carbons in the quinoxaline ring would be influenced by the electron-withdrawing effect of the carbonyl azide substituent.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netuctm.eduresearchgate.netnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions associated with the quinoxaline chromophore, which may be shifted by the presence of the carbonyl azide group. researchgate.netnih.gov

Analysis of Weak Noncovalent Interactions in Supramolecular Assemblies

Computational and theoretical investigations are crucial for understanding the complex network of weak noncovalent interactions that direct the formation of supramolecular assemblies. While specific computational studies on this compound are not extensively available, a wealth of information from related quinoxaline derivatives provides a strong basis for predicting its behavior. Methodologies such as Density Functional Theory (DFT) and Hirshfeld surface analysis are frequently employed to elucidate the nature and contribution of various intermolecular forces in these systems. nih.govmdpi.com

The supramolecular architecture of crystalline quinoxaline derivatives is typically stabilized by a diverse array of weak interactions. These include conventional and unconventional hydrogen bonds (e.g., C—H⋯N and C—H⋯O), π–π stacking, and halogen bonding. nih.govrsc.org The presence of the carbonyl and azide groups in this compound introduces functionalities that are expected to be highly involved in the formation of such noncovalent bonds. The nitrogen atoms of the quinoxaline ring and the azide moiety, along with the oxygen atom of the carbonyl group, are potential acceptors for hydrogen bonds, which would play a significant role in the crystal packing. nih.gov

Energy framework analysis, another computational tool, allows for the calculation of interaction energies between molecules in the crystal lattice, categorized into electrostatic, polarization, dispersion, and repulsion components. nih.gov For many quinoxaline derivatives, dispersion forces are found to be the predominant stabilizing interaction. nih.gov An illustrative breakdown of these energies for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline is provided in the table below.

Table 1: Calculated Interaction Energies for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline nih.gov
Interaction EnergyValue (kJ/mol)
Electrostatic-45.0
Polarization-22.3
Dispersion-179.1
Repulsion82.7
Total Energy-154.7

This data is for a related quinoxaline derivative and serves to exemplify the quantitative insights that can be gained from computational analysis.

Applications of Quinoxaline 2 Carbonyl Azide in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Scaffolds and Complex Molecules

The reactivity of the acyl azide (B81097) group in quinoxaline-2-carbonyl azide makes it a valuable precursor for the construction of various heterocyclic systems and functionalized molecules.

Triazoles and Triazolopyrazines through Azide-Alkyne Cycloaddition

This compound serves as a key building block in the synthesis of 1,2,3-triazoles through the well-established azide-alkyne cycloaddition reaction. This reaction, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of the triazole ring by reacting the azide with a terminal or internal alkyne. This process can be carried out under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which enables the reaction to proceed under mild conditions with high yields. electrochemsci.org The resulting triazole products incorporate the quinoxaline (B1680401) moiety, a scaffold known for its diverse biological activities.

The general scheme for this transformation is depicted below:

Reaction: this compound + Alkyne → Quinoxaline-substituted 1,2,3-triazole

Furthermore, the synthesized quinoxaline-triazole derivatives can be subjected to further intramolecular cyclization reactions to afford more complex fused heterocyclic systems like triazolopyrazines. This sequential approach, combining a multicomponent reaction with an intramolecular cycloaddition, provides a powerful strategy for the rapid assembly of diverse molecular architectures. nih.gov

Oxazines and Other Fused Quinoxaline Systems

The quinoxaline scaffold can be incorporated into larger, fused heterocyclic systems such as oxazines. While direct synthesis from this compound is not extensively documented, plausible synthetic routes can be envisioned. For instance, the azide could be reduced to the corresponding amine, which could then undergo condensation with a suitable dielectrophile to form the oxazine (B8389632) ring.

More broadly, the quinoxaline core is a versatile platform for the synthesis of various fused systems. The condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds is a classical and effective method for forming the quinoxaline ring, which can then be further functionalized. nih.gov This highlights the importance of the quinoxaline moiety as a foundational element in the construction of complex polycyclic aromatic systems.

Functionalized Amides, Ureas, and Carbamates

This compound is a valuable precursor for the synthesis of functionalized amides, ureas, and carbamates, primarily through the Curtius rearrangement. This reaction involves the thermal or photochemical rearrangement of the acyl azide to an isocyanate intermediate. This highly reactive isocyanate can then be trapped by various nucleophiles to yield a range of important functional groups. mdpi.com

Synthesis of Ureas: The isocyanate intermediate readily reacts with primary or secondary amines to form substituted ureas. This method is particularly useful for generating unsymmetrical ureas, which are prevalent in many biologically active molecules.

Synthesis of Carbamates: Trapping the isocyanate with an alcohol or phenol (B47542) leads to the formation of carbamates. This transformation provides a straightforward route to N-alkoxycarbonyl or N-aryloxycarbonyl derivatives of the quinoxaline-2-amine.

The table below summarizes the synthesis of ureas and carbamates from this compound via the Curtius rearrangement.

Starting MaterialIntermediateNucleophileProduct
This compoundQuinoxaline-2-isocyanateAmine (R-NH₂)Quinoxaline-2-urea
This compoundQuinoxaline-2-isocyanateAlcohol (R-OH)Quinoxaline-2-carbamate

In addition to the Curtius rearrangement, the acyl azide can also be converted into amides through reaction with suitable nucleophiles under controlled conditions, although this is a less common application.

Role as a Key Building Block for Chemically Functionalized Precursors in Medicinal Chemistry Research

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. sapub.orgnih.govresearchgate.netnih.gov this compound serves as a crucial building block for the synthesis of novel quinoxaline-based drug candidates. nih.gov

The ability to readily convert the acyl azide into diverse functional groups such as triazoles, amides, ureas, and carbamates allows for the systematic exploration of the structure-activity relationships (SAR) of quinoxaline derivatives. semanticscholar.org For example, the introduction of a triazole ring via click chemistry can enhance the biological activity and pharmacokinetic properties of a molecule. Similarly, the urea (B33335) and carbamate (B1207046) functionalities are known to be important pharmacophores in many approved drugs.

Quinoxaline-containing drugs that have reached the market include erdafitinib, a kinase inhibitor for the treatment of cancer. nih.gov The synthetic versatility of this compound provides medicinal chemists with a powerful tool to generate libraries of novel quinoxaline derivatives for high-throughput screening and lead optimization.

Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of this compound has facilitated the development of new synthetic methodologies. Its application in azide-alkyne cycloaddition reactions is a prime example of its utility in modern organic synthesis. orientjchem.org This "click" reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it an ideal tool for bioconjugation, materials science, and drug discovery.

By employing this compound, researchers can readily introduce the quinoxaline moiety into a wide array of molecules, thereby creating novel chemical entities with potentially interesting biological or material properties. The development of new catalysts and reaction conditions for transformations involving this azide continues to be an active area of research, aiming to further expand its synthetic utility.

Derivatization for Analytical and Sensing Applications in Chemical Analysis

Quinoxaline derivatives are known for their interesting photophysical properties, including fluorescence, which makes them attractive candidates for the development of chemical sensors. nih.govmdpi.com The quinoxaline core can act as a fluorophore, and its emission properties can be modulated by the presence of specific analytes. nih.gov

This compound can be utilized as a versatile platform for creating fluorescent probes and sensors. The azide group provides a convenient handle for derivatization through click chemistry. electrochemsci.org By attaching a receptor unit for a specific analyte to the quinoxaline fluorophore via a triazole linker, it is possible to design sensors that exhibit a change in fluorescence upon binding to the target molecule. nih.gov This change can be in the form of fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). researchgate.net

This strategy has been employed to develop sensors for a variety of species, including metal ions and anions. arabjchem.orgrsc.org The modular nature of this approach, combining the fluorescent properties of the quinoxaline core with the versatile conjugation chemistry of the azide group, allows for the rational design of highly selective and sensitive analytical tools. acs.orglumiprobe.comthermofisher.com

Q & A

Q. What are the recommended methods for synthesizing Quinoxaline-2-carbonyl azide in laboratory settings?

this compound can be synthesized via the reaction of quinoxaline-2-carboxylic acid derivatives with azide reagents. A common approach involves treating quinoxaline-2-carbonyl chloride with sodium azide (NaN₃) under controlled anhydrous conditions. Key steps include:

  • Reagent preparation : Ensure stoichiometric equivalence of NaN₃ to avoid excess unreacted azide.
  • Temperature control : Maintain temperatures below 0°C to prevent premature decomposition.
  • Purification : Use column chromatography or recrystallization to isolate the product from by-products like hydrazoic acid. For regiospecific applications (e.g., triazole formation), copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocols may be adapted .

Q. What analytical techniques are most effective for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the azide group (-N₃) and quinoxaline backbone.
  • Infrared (IR) spectroscopy : Detect the carbonyl (C=O, ~1700 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) stretches.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺).
  • X-ray crystallography : For structural elucidation, though this requires high-purity crystals. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What safety precautions are critical when handling this compound?

Safety protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use EN 374-certified gloves for chemical resistance .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic decomposition products (e.g., nitrogen oxides) .
  • Storage : Keep in a cool, dry place away from oxidizing agents. Decomposition occurs at elevated temperatures (>150°C) .
  • Emergency procedures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The electron-withdrawing carbonyl group adjacent to the azide enhances electrophilicity, accelerating the 1,3-dipolar cycloaddition with terminal alkynes. Key factors:

  • Catalyst optimization : Copper(I) iodide (CuI) in a 5-10 mol% ratio ensures >95% conversion .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state.
  • Kinetic vs. thermodynamic control : The reaction is regiospecific, favoring 1,4-triazole products under CuAAC conditions .

Q. What factors contribute to conflicting reports on the thermal stability of this compound across studies?

Discrepancies arise due to:

  • Impurity profiles : Trace metals (e.g., copper residues) may catalyze decomposition.
  • Measurement conditions : Thermogravimetric analysis (TGA) under nitrogen vs. air alters decomposition pathways.
  • By-product identification : Conflicting reports on CO/CO₂ vs. nitrogen oxide ratios may stem from analytical sensitivity limitations . Mitigate variability by standardizing purity checks (e.g., HPLC) and decomposition protocols.

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound derivatives?

Optimization strategies include:

  • Stoichiometric precision : Use Schlenk-line techniques to exclude moisture, preventing hydrolysis of intermediates.
  • Catalyst screening : Test alternative ligands (e.g., TBTA) to enhance CuAAC efficiency .
  • Real-time monitoring : Employ in-situ IR or Raman spectroscopy to track azide consumption and intermediate formation.
  • Workup procedures : Quench reactions with cold aqueous solutions to precipitate by-products selectively.

Data Contradiction Analysis

Parameter Study A Findings Study B Findings Possible Resolution
Thermal decompositionOnset at 120°C Onset at 150°C Verify purity via elemental analysis.
CuAAC conversion yield95% 80% Compare catalyst loading and solvent.

Key Safety Data

Hazard Precaution Reference
Decomposition gasesUse CO/CO₂ detectors in lab; avoid open flames.
Skin irritationImmediate washing with pH-neutral soap; avoid organic solvents for cleanup.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.